molecular formula C21H21N B2841638 N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine CAS No. 292644-18-9

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine

Cat. No.: B2841638
CAS No.: 292644-18-9
M. Wt: 287.406
InChI Key: HFKZELBYFFYEJK-PXLXIMEGSA-N
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Description

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine (CAS 292644-18-9) is a Schiff base compound of interest in medicinal and materials chemistry research. This chemical features an azomethine group (-C=N-) and is supplied with a molecular formula of C 21 H 21 N and a molecular weight of 287.40 . Schiff bases represent an important class of organic compounds known for their significant biological activities, which include antioxidant, antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties . The presence of the tert-butylphenol moiety in its structure is particularly significant for research into antioxidants. This bulky steric group can help stabilize phenoxy radical compounds, making such derivatives promising candidates for the development of novel antioxidants and for studying free radical scavenging mechanisms . Furthermore, Schiff bases are versatile intermediates in organic synthesis and are frequently utilized in the preparation of more complex molecules and functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research by qualified professionals. Handling should be conducted in accordance with all applicable safety regulations, and researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N-naphthalen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-21(2,3)19-11-8-16(9-12-19)15-22-20-13-10-17-6-4-5-7-18(17)14-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKZELBYFFYEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-18-9
Record name N-(4-TERT-BUTYLBENZYLIDENE)-2-NAPHTHALENAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the benzylidene moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can regenerate the starting amine and aldehyde.

Scientific Research Applications

Organic Synthesis

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine serves as a significant intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block for more complex organic molecules.

Key Applications:

  • Synthesis of Naphthalene Derivatives : The compound is utilized in the preparation of substituted naphthalene derivatives, which are crucial in developing new materials and pharmaceuticals.
  • Catalytic Applications : It can act as a catalyst in several organic reactions, enhancing the efficiency of synthetic pathways.
Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Catalytic ApplicationsActs as a catalyst in various organic reactions

Pharmaceutical Development

The compound has shown potential in drug development, particularly as a prodrug in targeted cancer therapies. Its unique structural properties allow it to interact with biological targets effectively.

Notable Findings:

  • Cancer Treatment : Research indicates that this compound can enhance the efficacy of certain drugs while minimizing side effects. In particular, it has been studied for its ability to inhibit specific enzymes involved in cancer progression.

Case Studies:

  • Synthesis of Linker-Duocarmycin Payloads : In a study, this compound was treated with N-bromosuccinimide to yield derivatives suitable for targeted cancer therapies, demonstrating its utility in generating complex structures necessary for effective treatment .
  • Enzyme Interaction Studies : Another investigation focused on the compound’s selective inhibition of hydrolases related to cancer progression, suggesting its potential as a dual inhibitor .
Application AreaDescription
Cancer TreatmentPotential prodrug for enhancing drug efficacy
Enzyme Interaction StudiesSelective inhibition of enzymes related to cancer

Biological Studies

Research into the biological interactions of this compound has revealed significant insights into its therapeutic roles and potential toxicological effects.

Research Highlights:

  • Biological Activity : The compound exhibits various biological activities, including antioxidant properties and anti-tyrosinase activity, which is relevant in skin whitening and cancer prevention .

Mechanism of Action:

The mechanism involves binding to specific molecular targets such as enzymes or receptors, potentially modifying their activity. This interaction is crucial for understanding its therapeutic applications and safety profile.

Summary of Findings

The applications of this compound span across multiple domains:

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Pharmaceutical DevelopmentPotential prodrug for targeted therapies
Biological StudiesInteraction studies with enzymes and receptors

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects : The tert-butyl group in the target compound enhances hydrophobicity, similar to M1 , but contrasts with the electron-withdrawing nitro group in the antimicrobial analog .
  • Synthetic Efficiency : The target compound’s 100% crude yield surpasses the 66% yield of the Pd-catalyzed diarylamine , highlighting methodological advantages.
  • Physical State : Unlike crystalline analogs (e.g., ), the target compound remains an oil, suggesting challenges in purification or inherent stability differences.

Functional and Application-Based Comparisons

Material Science Relevance
  • Polymer Precursors : M1’s bis-benzylidene structure enables crosslinking in polymer synthesis , whereas the target compound’s single imine bond may restrict such utility.

Biological Activity

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine, a compound with significant structural features, has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between 4-tert-butylbenzaldehyde and naphthalen-2-amine. The reaction is generally carried out under controlled conditions to optimize yield and purity. For example, one study reported using various solvents and reducing agents to enhance the reaction efficiency, achieving high yields of the target compound . Characterization techniques such as NMR spectroscopy and thin-layer chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound .

Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation has been quantified using standard assays, indicating its potential as a protective agent against cellular damage .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) . The mechanism appears to involve the suppression of nuclear factor kappa B (NF-κB) activation, which is pivotal in inflammatory responses. The following table summarizes key findings regarding its anti-inflammatory effects:

Concentration (μM) NO Production Inhibition (%) Cytokine Suppression (TNF-α)
13040
105560
507580

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects on squamous cell carcinoma (SCC) lines, with IC50 values indicating significant cell growth inhibition. The compound's mechanism of action may involve apoptosis induction through mitochondrial pathways .

Case Studies

  • Study on Cytotoxicity : In a study assessing the cytotoxic effects of various synthesized compounds including this compound, it was found to exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .
  • Inflammation Model : Another study utilized an LPS-induced inflammation model to demonstrate that pretreatment with this compound significantly reduced inflammatory markers compared to controls. This suggests its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(tert-butyl)benzylidene)naphthalen-2-amine with high yield and purity?

  • Methodology :

  • Reductive Amination : Utilize a Pd/NiO catalyst (1.1 wt%) under hydrogen atmosphere at 25°C for 10 hours, as demonstrated for analogous imine compounds (e.g., N-benzylnaphthalen-1-amine, 84% yield) .
  • Condensation Reaction : React 4-(tert-butyl)benzaldehyde with naphthalen-2-amine in a 1:1 molar ratio under inert conditions. Solvent choice (e.g., toluene or dichloromethane) and base (e.g., K₂CO₃) can enhance reaction efficiency .
  • Purification : Filter crude products through a silica gel column or use preparative HPLC (e.g., MeOH/hexanes solvent system) for high-purity isolation .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this Schiff base?

  • ¹H/¹³C NMR : Key signals include the imine proton (δ ~8.3–8.5 ppm) and aromatic protons from the naphthalene (δ ~7.2–8.0 ppm). The tert-butyl group shows a singlet at δ ~1.3 ppm .
  • IR Spectroscopy : Confirm the C=N stretch (1630–1650 cm⁻¹) and absence of aldehyde/amine precursor peaks .
  • X-ray Crystallography : Resolve the planar geometry of the imine bond and dihedral angles between aromatic rings, as seen in structurally similar compounds (e.g., (E)-N-allylidene derivatives) .

Advanced Research Questions

Q. What catalytic systems improve the efficiency of synthesizing aromatic imines like this compound?

  • Pd/NiO Catalyst : Enhances reductive amination by facilitating hydrogen transfer, achieving yields >80% under mild conditions .
  • Palladium-Mediated C-H Activation : For functionalized derivatives, Pd(OAc)₂ with ligands (e.g., PPh₃) enables regioselective dimethylamination, as shown for naphthalene amines .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve reaction rates by stabilizing intermediates, while non-polar solvents (hexanes) aid in crystallization .

Q. How does the tert-butyl substituent influence the compound’s electronic properties and stability?

  • Steric Effects : The bulky tert-butyl group reduces π-π stacking interactions, increasing solubility in organic solvents .
  • Electronic Effects : Electron-donating tert-butyl stabilizes the imine bond against hydrolysis, as observed in related biphenylamine derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) of tert-butyl-containing compounds shows decomposition temperatures >200°C, suitable for high-temperature applications .

Q. What experimental designs are critical for studying this compound’s potential in antimicrobial or material science applications?

  • Antimicrobial Assays : Use broth microdilution to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing MIC values from structurally similar naphthalene derivatives .
  • Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile can reveal redox-active behavior, correlating with electron-withdrawing/donating substituents .
  • DFT Calculations : Model HOMO-LUMO gaps to predict charge-transfer capabilities for OLED or sensor applications .

Q. How can contradictions in reported biological activities of Schiff bases be resolved?

  • Meta-Analysis : Compare MIC data across studies while controlling for variables (e.g., bacterial strain, solvent used) .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing tert-butyl with cyclohexyl) to isolate steric/electronic contributions .
  • Dose-Response Studies : Quantify toxicity thresholds using cell viability assays (e.g., MTT) to distinguish specific activity from nonspecific effects .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
  • Reproducibility : Document catalyst batch variability and solvent purity, as Pd/NiO activity can degrade with moisture .
  • Advanced Characterization : Pair X-ray crystallography with powder XRD to assess polymorphic forms .

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